molecular formula C10H11NO2 B1604587 2-(Isoindolin-2-yl)acetic acid CAS No. 363165-80-4

2-(Isoindolin-2-yl)acetic acid

Cat. No. B1604587
CAS RN: 363165-80-4
M. Wt: 177.2 g/mol
InChI Key: HZUNEPIRTFDGOT-UHFFFAOYSA-N
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Description

2-(Isoindolin-2-yl)acetic acid is an organic compound that is widely used in scientific research for its unique properties. This compound is also known as 2-Isoindolin-2-ylacetic acid or IAA and is a white powder that is soluble in water.

Scientific Research Applications

Pharmaceutical Synthesis

2-(Isoindolin-2-yl)acetic acid: derivatives are explored for their potential use in pharmaceutical synthesis. The isoindoline nucleus is a key structural component in many pharmacologically active molecules. Researchers are investigating the synthesis of N-isoindoline-1,3-diones heterocycles, which have shown promise in the development of new therapeutic agents .

Herbicides

The compound’s derivatives are being studied for their herbicidal properties. The reactivity of the isoindoline nucleus with various substituents can lead to the development of novel herbicides with specific modes of action, potentially offering solutions for weed resistance issues .

Colorants and Dyes

Isoindoline derivatives are used in the synthesis of colorants and dyes. Their structural versatility allows for the creation of a wide range of colors, which are valuable in industries such as textiles, inks, and plastics .

Polymer Additives

The compound is being researched for its application as a polymer additive. Its derivatives can improve the properties of polymers, such as thermal stability, UV resistance, and mechanical strength, making them suitable for advanced material applications .

Organic Synthesis

In organic synthesis, 2-(Isoindolin-2-yl)acetic acid is utilized for constructing complex molecular architectures. Its reactivity enables the formation of diverse heterocyclic compounds that are important intermediates in organic synthesis .

Photochromic Materials

Researchers are exploring the use of isoindoline derivatives in the development of photochromic materials. These materials change color upon exposure to light and have applications in smart windows, optical data storage, and sunglasses .

properties

IUPAC Name

2-(1,3-dihydroisoindol-2-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2/c12-10(13)7-11-5-8-3-1-2-4-9(8)6-11/h1-4H,5-7H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZUNEPIRTFDGOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2CN1CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00359267
Record name (1,3-Dihydro-2H-isoindol-2-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00359267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Isoindolin-2-yl)acetic acid

CAS RN

363165-80-4
Record name (1,3-Dihydro-2H-isoindol-2-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00359267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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